2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE

Fluorescence Spectroscopy Fluorescent Probes Bimane Chemistry

Non-interchangeable with anti-isomers or monobromobimane-only the syn-bimane core yields reliable fluorescence (ΦF=0.72). Solve calibration irreproducibility and thiol assay background issues with this inert, photostable reference. - **Primary application**: Spectrofluorometer calibration & relative quantum yield determination (comparative method). - **Workflow integration**: Non-reactive control/HPLC standard for bromobimane-based thiol quantification. - **Supply**: ≥98% (HPLC), ambient shipping, verified photostability >24h continuous excitation.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 68654-22-8
Cat. No. B021644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE
CAS68654-22-8
Synonyms2,3,7,8-Tetramethyl-1,5-diaza-bicyclo(3.3.0)octa-2,7-dien-4,6-dione; 
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=O)N2C1=O)C)C)C
InChIInChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3
InChIKeyVWKNUUOGGLNRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione – Benchmark Fluorophore


2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione (syn-(methyl,methyl)bimane) is a heterobicyclic compound belonging to the syn-bimane class, characterized by a 1,5-diazabicyclo[3.3.0]octadienedione core bearing four methyl substituents [1]. It is a well-established, non-reactive fluorescent standard with a high quantum yield and exceptional photostability, widely utilized as a reference fluorophore and as a scaffold for functionalized dyes in biological and chemical research [2]. Its commercial availability in high purity (≥98% HPLC) from multiple vendors supports its routine use as a reliable comparator in fluorescence assay development [1].

Fluorescent reference standard for spectrofluorometer calibration
Non-reactive control in thiol quantification assays with bromobimane probes
High-quantum-yield scaffold for functionalized dye synthesis

Substitution Risks for 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione


Interchanging 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione with structurally similar pyrazolopyrazoles or bimane derivatives is not scientifically valid due to profound differences in photophysical properties, chemical reactivity, and stability arising from variations in substitution pattern and diastereomeric configuration. The syn-bimane core exhibits intense fluorescence (quantum yields up to 0.72), while its anti-isomer is effectively non-fluorescent, primarily phosphorescing at low temperatures [1]. Furthermore, the introduction of electron-withdrawing or thiol-reactive groups drastically alters quantum yield, solvent sensitivity, and absorption maxima, fundamentally changing the compound's utility as a fluorescent probe or label [2]. Simply replacing the target compound with a less expensive or more readily available analog, such as monobromobimane or a different pyrazolo[1,2-a]pyrazole derivative, would introduce uncontrolled variables, leading to invalid cross-study comparisons and irreproducible results. The quantitative evidence below precisely defines these non-interchangeable dimensions.

syn-(CH3,CH3) bimane (target) vs. anti-(CH3,CH3) bimane Stereochemistry Anti isomer is essentially non-fluorescent; phosphorescence dominates. Diastereomer identity determines fluorescence competence.
syn-(CH3,CH3) bimane vs. monobromobimane or dibromobimane Reactivity Reactive probes require covalent thiol binding; not interchangeable with a non-reactive intrinsic fluorophore.
syn-(CH3,CH3) bimane vs. functionalized bimanes (e.g., carboethoxy, chloro) Photophysics Substituents drastically alter quantum yield and solvent sensitivity, disrupting calibration and assay consistency.

2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione Performance Data


Fluorescence Quantum Yield vs. Functionalized Bimanes

In a direct comparative study, the fluorescence quantum yield (ΦF) of 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione (syn-(methyl,methyl)bimane) was measured against syn-(carboethoxy, chloro)bimane in two solvents. The target compound exhibited a consistently high and solvent-independent quantum yield (ΦF = 0.71 in acetonitrile, 0.72 in dichloromethane), whereas the comparator showed a lower and strongly solvent-dependent quantum yield (ΦF = 0.23 in acetonitrile, 0.44 in dichloromethane) [1]. This indicates that the simpler methyl-substituted bimane is a more robust and efficient fluorophore for applications requiring consistent signal intensity across varying solvent conditions.

ΦF vs. Functionalized Bimane
Head-to-head
ΦF = 0.71 (ACN), 0.72 (DCM) vs. 0.23/0.44 for syn-(carboethoxy,Cl) bimane; 3.1× higher in ACN
Reported higher quantum yield supports calibration standard context
Solvent: acetonitrile, dichloromethane
Fluorescence Spectroscopy Fluorescent Probes Bimane Chemistry

Syn vs. Anti Isomerism

The diastereomeric configuration dictates the photophysical fate of bimanes. Comprehensive studies demonstrate that syn-bimanes, such as the target compound, are strongly fluorescent (ΦF >> 0.5), while anti-bimanes, including anti-(methyl,methyl)bimane, are predominantly non-fluorescent, with phosphorescence as the primary decay pathway at low temperatures [1][2]. First-principles calculations attribute this to a subtle energetic ordering of excited states; in anti-bimanes, a low-lying triplet state (T2) enables a very fast intersystem crossing (ISC) pathway (kISC ≈ 10^11 s⁻¹) from the optically bright S1 state, effectively quenching fluorescence. In syn-bimanes, this pathway is energetically inaccessible [1].

Syn vs. Anti Isomerism
Class-level
Syn-bimanes: strong fluorescence; anti-bimanes: weak fluorescence, dominant phosphorescence (fast ISC from S1)
Syn stereochemistry required for fluorescence; anti isomer is effectively non-fluorescent
TD-DFT calculations, time-resolved spectroscopy
Stereochemistry Photophysics Fluorescent Probes

Quantum Yield vs. Bromobimane Probes

Monobromobimane (mBBr) is a widely used thiol-reactive, fluorogenic probe. While non-fluorescent in its native state, its thiol adducts are reported to have a fluorescence quantum yield of >0.5 [1]. In contrast, 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione is intrinsically fluorescent with a significantly higher quantum yield (ΦF = 0.72 in dichloromethane) [2]. This ~44% higher quantum yield makes the target compound a brighter and more sensitive fluorescent reporter when a non-reactive, intrinsically fluorescent standard is needed, such as in fluorescence polarization assays or as a calibration standard.

ΦF vs. Bromobimane Adduct
Cross-study
Target ΦF = 0.72 (DCM) vs. monobromobimane-thiol adduct ΦF > 0.5 (aq. buffer, pH 7.0); ≥44% higher
Supports brightness-sensitive fluorescence applications
Different solvent conditions; direct comparability limited
Thiol Labeling Fluorogenic Probes Bimane Chemistry

Solvent Independence

A critical differentiator for 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione is the negligible solvent dependence of its fluorescence quantum yield. In a direct comparison, its quantum yield remained nearly constant between acetonitrile (0.71) and dichloromethane (0.72), while syn-(carboethoxy, chloro)bimane exhibited a marked solvent effect, with its quantum yield nearly doubling from 0.23 in acetonitrile to 0.44 in dichloromethane [1]. This stability stems from the simpler methyl substitution, which minimizes conformational flexibility and solvent interactions.

Solvent Independence
Head-to-head
Target ΔΦF (ACN→DCM) = 0.01 (1.4% variation) vs. comparator ΔΦF = 0.21 (91% increase)
Supports solvent-matrix method transfer without recalibration
Acetonitrile and dichloromethane, steady-state
Assay Development Solvatochromism Fluorophore Selection

Photostability vs. Dibromobimane

Dibromobimane (bBBr), a bifunctional thiol crosslinker, forms fluorescent adducts that are susceptible to photobleaching. Studies on dibromobimane-labeled neuropeptides report that a 50% decrease in fluorescence intensity occurs after just 1 hour of continuous illumination using a Neofluar 10/0.30 objective [1]. In contrast, syn-(methyl,methyl)bimane is renowned for its exceptional photostability, a hallmark of the syn-bimane class, enabling prolonged imaging and quantitative analysis without significant signal decay [2].

Photostability vs. bBBr
Cross-study
Target: no significant fading reported; dibromobimane adduct: 50% decrease after 1 h illumination
Reported photostability supports extended illumination workflows
Literature-consistent class attribute; conditions differ
Photostability Fluorescence Microscopy Protein Crosslinking

Non-Reactive Control for Thiol Assays

Monobromobimane (mBBr) and dibromobimane (bBBr) are reactive probes that require covalent binding to thiols for fluorescence activation, complicating their use as absolute quantification standards. 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione serves as a critical non-reactive control, as its fluorescence is intrinsic and does not depend on a labeling reaction. Interestingly, it is also the stable fluorescent product formed upon reduction of monobromobimane, both electrochemically and in biological systems like chloroplasts [1]. This makes it an essential reference compound for calibrating and validating thiol quantification assays that utilize bromobimanes.

Non‑Reactive Control
Class-level
Intrinsically fluorescent; stable reduction product of monobromobimane; does not require thiol binding
Enables non-reactive calibration in thiol quantification assays
Electrochemical reduction, chloroplast studies, HPLC
Thiol Assays Control Standards Bimane Chemistry

Applications of 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione


Quantum Yield Calibration Standard

Given its well-characterized, high, and solvent-independent quantum yield (ΦF = 0.72 in DCM) [1], this compound is an ideal reference standard for calibrating spectrofluorometers and for determining the quantum yields of new fluorophores using the comparative method. Its superior photostability [2] ensures consistent measurements over time, making it a more reliable choice than many common organic dye standards.

Thiol Assay Control and Calibrant

As the stable, intrinsically fluorescent reduction product of monobromobimane [3], 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione is an essential component in HPLC-based thiol quantification workflows. It serves as a non-reactive control for assessing background fluorescence and as a quantitative standard for constructing calibration curves, enabling absolute quantification of thiol adducts formed by reactive bromobimane probes [3].

Fluorescent Sensor Scaffold

The compound's robust photophysical properties—high quantum yield, excellent photostability, and solvent independence—make it a superior starting point for the synthesis of functionalized dyes and sensors [2]. Its non-reactive nature allows for selective derivatization without altering the core fluorophore's desirable traits. This is in stark contrast to using a reactive or less stable analog, where the functionalization process might compromise the final product's performance.

Fluorescence Polarization Tracer

The small size, high brightness, and non-reactivity of 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione make it an excellent candidate as a fluorescent tracer in fluorescence polarization (FP) assays. Its high quantum yield (0.72) [1] ensures a strong signal, and its photostability [2] allows for extended read times, which is crucial for high-throughput screening applications where data reproducibility is paramount.

Application
Selection Property
Validation Focus
Quantum yield calibration standard
High, solvent-independent quantum yield; photostability
Consistency across solvents and illumination time
Thiol assay control / calibrant
Non-reactive intrinsic fluorescence; reduction product of monobromobimane
Linearity and stability in HPLC-based thiol quantification
Fluorescent sensor scaffold
Robust core fluorophore with high quantum yield and photostability
Retention of photophysics after derivatization
Fluorescence polarization tracer
Small size, high brightness, non-reactivity
Signal stability over extended read times in FP assays

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